molecular formula C18H17F3N4OS B2503623 2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034234-74-5

2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2503623
CAS No.: 2034234-74-5
M. Wt: 394.42
InChI Key: VNICAUFVNCTXIK-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic compound known for its diverse applications in various fields of scientific research. This compound, characterized by its complex structure featuring multiple functional groups, exhibits unique chemical and biological properties that make it a subject of interest in chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves a multi-step process. One common approach begins with the preparation of the 4-(isopropylthio)phenyl derivative through nucleophilic substitution reactions. Subsequently, this intermediate is coupled with 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine via condensation reactions, often facilitated by specific catalysts and under controlled temperature and pH conditions to achieve high yields.

Industrial Production Methods:

For industrial-scale production, the synthesis process is optimized for scalability and efficiency. This involves using robust catalysts, automated reaction monitoring, and continuous flow reactors to maintain consistency and quality. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing isopropylthio group, leading to sulfoxides or sulfones.

  • Reduction: Reduction of specific functional groups within the molecule can modify its electronic properties and biological activity.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogenating agents, organometallic compounds, and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • As a building block for synthesizing more complex molecules.

  • Used in the development of novel catalysts.

Biology:

  • Studied for its interactions with specific enzymes and receptors.

  • Potential use in developing bioactive compounds.

Medicine:

  • Explored for its therapeutic potential in treating various diseases.

  • Investigated as a lead compound in drug discovery.

Industry:

  • Utilized in the formulation of specialized materials.

  • Applied in the development of new agrochemicals and biocides.

Comparison with Similar Compounds

  • 2-(4-(isopropylthio)phenyl)acetamide

  • N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

  • 4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)acetamide

Conclusion

The unique chemical structure of 2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide makes it a valuable compound in various fields of scientific research

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4OS/c1-11(2)27-14-5-3-12(4-6-14)7-17(26)23-13-9-22-16-8-15(18(19,20)21)24-25(16)10-13/h3-6,8-11H,7H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNICAUFVNCTXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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